molecular formula C10H8ClNO B8719920 4-(2-Cyanoethyl)benzoyl chloride CAS No. 55584-02-6

4-(2-Cyanoethyl)benzoyl chloride

Cat. No.: B8719920
CAS No.: 55584-02-6
M. Wt: 193.63 g/mol
InChI Key: ANSKQCODDFHESP-UHFFFAOYSA-N
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Description

4-(2-Cyanoethyl)benzoyl chloride is a benzoyl chloride derivative featuring a 2-cyanoethyl substituent at the para position of the aromatic ring. The cyano group (-CN) is a strong electron-withdrawing moiety, enhancing the electrophilicity of the carbonyl carbon, which increases reactivity in nucleophilic acyl substitution reactions.

Properties

CAS No.

55584-02-6

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

4-(2-cyanoethyl)benzoyl chloride

InChI

InChI=1S/C10H8ClNO/c11-10(13)9-5-3-8(4-6-9)2-1-7-12/h3-6H,1-2H2

InChI Key

ANSKQCODDFHESP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC#N)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The cyanoethyl group in this compound is more electron-withdrawing than methylthio () or thienyl () groups, leading to higher carbonyl reactivity. This contrasts with 4-(Methylthio)benzoyl chloride, where the sulfur atom donates electron density, reducing electrophilicity . Sulfonamido () and halogenated benzyloxy () substituents also exhibit electron-withdrawing effects, though sulfonamido adds steric bulk.

Molecular Weight and Solubility: The cyanoethyl derivative has a moderate molecular weight (193.45 g/mol), lower than halogenated or sulfonamido analogs. This may improve solubility in polar solvents compared to bulkier derivatives like the aminoalkoxy compound ().

Applications :

  • Halogenated Derivatives (): Preferred in drug synthesis due to enhanced metabolic stability and lipophilicity.
  • Thienyl Derivatives (): Used in conductive polymers or optoelectronics due to aromatic conjugation.
  • Methylthio Derivatives (): Serve as photoinitiators and thiol probes, leveraging sulfur’s redox activity.

Research Findings and Implications

  • Reactivity Trends: Electron-withdrawing substituents (e.g., cyano, sulfonamido) accelerate nucleophilic acyl substitution, making these compounds ideal for synthesizing amides, esters, or heterocycles. For example, 4-(p-Toluene Sulfonamido) benzoyl chloride reacts efficiently with potassium isothiocyanate to form isothiocyanate derivatives .
  • Pharmaceutical Relevance: Aminoalkoxy and halogenated benzoyl chlorides (Evidences 2, 4) are patented for bioactive molecule synthesis, suggesting that the cyanoethyl analog could similarly serve in prodrug design or kinase inhibitor development.

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